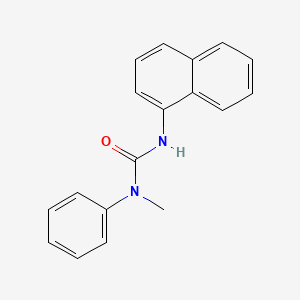

1-Methyl-3-(naphthalen-1-yl)-1-phenylurea

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

53693-73-5 |

|---|---|

Molekularformel |

C18H16N2O |

Molekulargewicht |

276.3 g/mol |

IUPAC-Name |

1-methyl-3-naphthalen-1-yl-1-phenylurea |

InChI |

InChI=1S/C18H16N2O/c1-20(15-10-3-2-4-11-15)18(21)19-17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3,(H,19,21) |

InChI-Schlüssel |

XYXNGOJZDLEWLR-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C1=CC=CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modifications of 1 Methyl 3 Naphthalen 1 Yl 1 Phenylurea

Established Synthetic Pathways for Unsymmetrical Urea (B33335) Derivatives

The construction of an unsymmetrical urea core, where the nitrogen atoms bear different substituents, is a fundamental transformation in organic synthesis. Several reliable methods have been established, each with distinct advantages and applications.

Direct Amine-Isocyanate Coupling Reactions

The most direct and widely employed method for synthesizing unsymmetrical ureas is the reaction between an isocyanate and an amine. This reaction is typically efficient and high-yielding. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group, forming a stable urea linkage.

The general form of this reaction is: R-N=C=O + R'R''N-H → R-NH-C(=O)N-R'R''

This method's versatility allows for the creation of a vast array of urea derivatives by simply varying the amine and isocyanate starting materials. For trisubstituted ureas like 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, a secondary amine (N-methylaniline) is reacted with an appropriate isocyanate (1-naphthyl isocyanate). The reaction is often carried out in an inert solvent. One of the significant advantages of this approach is that the reaction is typically clean and irreversible, often leading to high yields of the desired product.

Applications of the Curtius Rearrangement for Isocyanate Generation and Urea Formation

The Curtius rearrangement provides an alternative route to isocyanates, which are key intermediates in urea synthesis. This reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. The generated isocyanate can then be trapped in situ by an amine to form the desired unsymmetrical urea.

The process can be summarized in two main steps:

Isocyanate Formation: R-C(=O)N₃ → R-N=C=O + N₂

Urea Formation: R-N=C=O + R'R''N-H → R-NH-C(=O)N-R'R''

This pathway is particularly useful when the desired isocyanate is not commercially available or is unstable. The acyl azide precursor is typically synthesized from a corresponding carboxylic acid derivative, such as an acyl chloride or ester. The Curtius rearrangement is known for its tolerance of a wide variety of functional groups and proceeds with retention of the stereochemistry of the migrating group. This one-pot procedure, which avoids the isolation of the potentially hazardous isocyanate intermediate, is an efficient method for preparing diverse urea derivatives.

Lewis Base Catalyzed Reductive Alkylation Approaches in Urea Synthesis

Reductive alkylation, also known as reductive amination, is a powerful method for forming C-N bonds. While commonly used for synthesizing amines from carbonyl compounds, variations of this chemistry can be applied to the synthesis of N-substituted ureas. A one-pot selective mono-N-alkylation of primary ureas can be achieved using aldehydes as the alkylating agents in the presence of a reducing agent.

Targeted Synthesis of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea

The most direct and practical synthesis of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea involves the coupling of 1-naphthyl isocyanate with N-methylaniline. This approach leverages the highly reliable amine-isocyanate reaction.

| Reactant 1 | Reactant 2 | Product |

| 1-Naphthyl isocyanate | N-Methylaniline | 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea |

| C₁₁H₇NO | C₇H₉N | C₁₈H₁₆N₂O |

Note: Placeholder images are used in the table above.

Optimization of Reaction Conditions and Yields for Scalable Production

For the synthesis of unsymmetrical ureas via amine-isocyanate coupling, several reaction parameters can be optimized to maximize yield and purity, facilitating scalable production. Key factors include the choice of solvent, reaction temperature, and the presence or absence of a catalyst.

Solvent: The reaction is typically performed in aprotic, non-polar, or moderately polar solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or chlorinated solvents to ensure the solubility of reactants and prevent side reactions.

Temperature: The reaction is often exothermic and can usually be carried out at room temperature. mdpi.com In some cases, gentle heating may be applied to ensure the completion of the reaction, especially with less reactive amines or for large-scale batches.

Catalysis: While often not necessary due to the inherent reactivity of isocyanates, certain catalysts can be employed to accelerate the reaction. Tertiary amines or organotin compounds have been used in related urea formation reactions. researchgate.net

Work-up: The product, 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, is a solid and often precipitates from the reaction mixture upon completion. Purification can typically be achieved by simple filtration and washing with a suitable solvent to remove any unreacted starting materials or by recrystallization.

By carefully controlling these conditions, the synthesis can be optimized for high throughput and scalability, which is crucial for industrial applications.

Preparation of Key Precursors and Intermediates

The successful synthesis of the target compound is contingent on the availability and purity of its key precursors: N-methylaniline and 1-naphthyl isocyanate (derived from 1-naphthylamine).

Preparation of N-Methylaniline: N-methylaniline can be synthesized through several established methods:

Alkylation of Aniline (B41778): A common laboratory and industrial method involves the reaction of aniline with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. chemicalbook.com This reaction is typically carried out in the presence of a base to neutralize the acid formed.

Reaction of Aniline with Methanol (B129727): For large-scale production, N-methylaniline can be produced by reacting aniline with methanol at elevated temperatures and pressures in the presence of an acid catalyst like sulfuric acid or over solid acid catalysts. prepchem.comgoogle.com

| Precursor Synthesis | Starting Materials | Key Reagents | Typical Conditions |

| N-Methylaniline | Aniline | Dimethyl sulfate / Methanol | Base / Acid catalyst, elevated temperature/pressure |

| 1-Naphthylamine (B1663977) | 1-Nitronaphthalene (B515781) | Iron/HCl or H₂/Catalyst | Reduction conditions |

Preparation of 1-Naphthylamine: 1-Naphthylamine serves as the precursor to 1-naphthyl isocyanate. Standard synthetic routes to 1-naphthylamine include:

Reduction of 1-Nitronaphthalene: This is the most common industrial method, where 1-nitronaphthalene is reduced to 1-naphthylamine. This reduction can be achieved using iron filings in the presence of hydrochloric acid (Béchamp reduction) or through catalytic hydrogenation with hydrogen gas over a metal catalyst such as platinum on activated charcoal. prepchem.comgoogle.comwikipedia.org The catalytic method is often preferred for its cleaner reaction profile and higher efficiency on an industrial scale. google.com

Once 1-naphthylamine is obtained, it can be converted to 1-naphthyl isocyanate through phosgenation, reacting it with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene.

Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The systematic design and synthesis of analogues and derivatives of a lead compound are fundamental to medicinal chemistry, aiming to elucidate structure-activity relationships (SAR). This process involves targeted chemical modifications to understand how different parts of the molecule contribute to its biological activity, selectivity, and pharmacokinetic properties. For 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, SAR studies focus on the principal structural components: the terminal phenyl and naphthyl rings, the N-methyl substitution pattern, and the stereochemistry of the molecule.

The phenyl and naphthyl rings of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea are key aromatic systems that often engage in crucial interactions with biological targets, such as π-π stacking or hydrophobic interactions. Rational modification of these rings by introducing various substituents is a primary strategy to probe the electronic and steric requirements for optimal activity. researchgate.netnih.gov

The synthesis of these analogues typically involves the reaction of a substituted N-methylaniline with 1-naphthyl isocyanate or, conversely, reacting N-methyl-N-(naphthalen-1-yl)amine with a substituted phenyl isocyanate. researchgate.net The choice of substituents is guided by principles of medicinal chemistry to explore a range of electronic effects (electron-donating vs. electron-withdrawing) and steric bulk. For instance, introducing halogens (F, Cl, Br) or trifluoromethyl (CF₃) groups can modulate lipophilicity and electronic properties, potentially enhancing membrane permeability or binding affinity. nih.gov Similarly, adding methoxy (B1213986) (OCH₃) or methyl (CH₃) groups can explore the impact of electron-donating substituents.

Structure-activity relationship studies on related 1,3-diphenylurea (B7728601) and other 1-aryl-3-substituted urea derivatives have shown that the nature and position of substituents on the aromatic rings can significantly influence biological potency. nih.govnih.gov For example, in a series of 1,3-diphenylurea appended aryl pyridine (B92270) derivatives, dihalogenated phenyl analogues displayed considerably greater antitumor activity than their monohalogenated counterparts. nih.gov This suggests that a systematic exploration of mono-, di-, and polysubstituted patterns on both the phenyl and naphthyl rings of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea is a valid strategy for optimizing activity.

Table 1: Representative Analogues with Phenyl and Naphthyl Modifications

| Compound ID | Phenyl Moiety Modification (R¹) | Naphthyl Moiety Modification (R²) | Rationale for Modification |

|---|---|---|---|

| Parent | Unsubstituted | Unsubstituted | Baseline compound |

| A-1 | 4-Chloro | Unsubstituted | Introduce electron-withdrawing group, increase lipophilicity |

| A-2 | 3,4-Dichloro | Unsubstituted | Explore effects of multiple halogen substitutions |

| A-3 | 4-Methoxy | Unsubstituted | Introduce electron-donating group |

| A-4 | 4-Trifluoromethyl | Unsubstituted | Introduce strong electron-withdrawing group |

| B-1 | Unsubstituted | 4-Bromo | Investigate SAR on the larger naphthyl ring system |

| B-2 | Unsubstituted | 4-Methoxy | Probe for potential hydrogen bond acceptor interactions |

The N-methyl group on the phenyl-bearing nitrogen atom is another critical site for modification. Its size, shape, and electronic nature can influence the molecule's conformation, metabolic stability, and ability to form hydrogen bonds. Investigating substitutions beyond the methyl group can provide valuable insights into the spatial constraints of the target's binding pocket.

Synthetic approaches to these analogues would involve preparing the corresponding secondary amine (N-alkyl-N-phenylamine) and reacting it with 1-naphthyl isocyanate. The choice of the N-alkyl group can vary from simple homologation (ethyl, propyl) to the introduction of more complex or functionalized side chains. For example, incorporating groups like allyl or propargyl can introduce reactive handles for further derivatization. Introducing small, polar functional groups (e.g., a hydroxyethyl (B10761427) chain) could enhance solubility or introduce new hydrogen bonding interactions. SAR studies of other urea-based compounds have demonstrated that even minor changes to N-alkyl substituents can lead to significant shifts in activity. mdpi.com

Table 2: Exploration of N-Substitution Patterns

| Compound ID | N-Substitution (R) | Rationale for Modification |

|---|---|---|

| Parent | Methyl | Baseline compound |

| C-1 | Ethyl | Modest increase in size and lipophilicity |

| C-2 | Isopropyl | Introduce steric bulk near the urea core |

| C-3 | Allyl | Introduce unsaturation for potential alternative binding or derivatization |

| C-4 | 2-Hydroxyethyl | Increase polarity and potential for hydrogen bonding |

Biological systems are inherently chiral, and as a result, the enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. The structure of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea is achiral, but chirality can be introduced through strategic modification. For instance, replacing the N-methyl group with a larger, asymmetric alkyl group, such as an (S)- or (R)-1-phenylethyl group, would create a chiral center.

The synthesis of single enantiomers, or enantioselective synthesis, is crucial to evaluating the biological activity of each stereoisomer independently. rsc.org This can be achieved by using chiral starting materials or by employing asymmetric catalysts in the synthetic route. rsc.orgnih.gov For example, a chiral thiourea (B124793) catalyst could be used to facilitate an enantioselective reaction, a technique that has been successfully applied to construct chiral molecules in other contexts. rsc.org The development of such enantioselective methods allows for the precise construction of stereogenic centers, which is essential for detailed SAR studies and the development of more selective therapeutic agents. researchgate.net

Isotopic labeling, particularly with the stable hydrogen isotope deuterium (B1214612) (²H or D), is a powerful tool in pharmaceutical research. musechem.com It is used to trace the metabolic fate of a compound and to enhance its metabolic stability through the kinetic isotope effect (KIE). escholarship.org The C-D bond is stronger than the C-H bond, which can slow the rate of metabolic reactions that involve the cleavage of that bond, a common process mediated by cytochrome P450 (CYP450) enzymes. researchgate.net

For 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, deuterium can be strategically incorporated at sites known or suspected to be susceptible to metabolic oxidation. Potential sites include the N-methyl group (to form a -CD₃ group) or metabolically "hot" spots on the phenyl or naphthyl rings. researchgate.net The synthesis of these labeled analogues involves using deuterated starting materials. For instance, a deuterated N-methylaniline could be used to produce the N-CD₃ analogue.

These deuterium-labeled compounds are invaluable for several types of studies:

Metabolite Identification: Using mass spectrometry, the deuterium label provides a clear isotopic signature, simplifying the process of distinguishing drug-related metabolites from endogenous molecules in complex biological samples. acs.org

Pharmacokinetic Studies: By slowing metabolism, deuteration can potentially increase a drug's half-life and oral bioavailability, a strategy known as "deuterium switching". musechem.comresearchgate.net

Mechanistic Investigations: Deuterium labeling can help elucidate reaction mechanisms by identifying which C-H bonds are broken during metabolic transformations. escholarship.orgacs.org

Table 3: Potential Deuteration Sites for Mechanistic and Metabolic Studies

| Compound ID | Site of Deuteration | Rationale |

|---|---|---|

| D-1 | N-Methyl group (CD₃) | To slow N-demethylation, a common metabolic pathway. |

| D-2 | Phenyl ring (d₅-phenyl) | To block aromatic hydroxylation on the phenyl ring. |

| D-3 | Naphthyl ring (d₇-naphthyl) | To investigate and potentially block metabolism on the naphthyl moiety. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's complex structure.

The ¹H NMR spectrum of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea is expected to display a series of distinct signals corresponding to the different types of protons in the molecule. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

The aromatic region of the spectrum, typically between 7.0 and 8.5 ppm, would be complex due to the presence of both the phenyl and naphthalenyl ring systems. The seven protons of the naphthalenyl group and the five protons of the phenyl group are expected to appear as a series of multiplets. acgpubs.org The specific chemical shifts would be influenced by the electronic effects of the urea (B33335) linkage.

A key indicator in the ¹H NMR spectrum would be a singlet corresponding to the methyl (CH₃) group attached to the nitrogen atom. This signal is anticipated to appear in the upfield region, likely around 3.0-3.5 ppm. Additionally, a singlet for the N-H proton of the urea moiety is expected, which may be broad and its chemical shift can vary depending on the solvent and concentration. acgpubs.org

Expected ¹H NMR Data for 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Naphthalenyl-H | 7.2 - 8.2 | Multiplet | 7H |

| Phenyl-H | 7.0 - 7.6 | Multiplet | 5H |

| NH | 8.5 - 9.5 | Singlet (broad) | 1H |

| N-CH₃ | 3.0 - 3.5 | Singlet | 3H |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea would give rise to a distinct signal.

The most downfield signal is expected to be that of the carbonyl carbon (C=O) of the urea group, typically appearing in the range of 150-160 ppm. acgpubs.org The aromatic carbons of the naphthalenyl and phenyl rings would generate a cluster of signals between approximately 110 and 145 ppm. The specific chemical shifts of the quaternary carbons and the protonated carbons within these aromatic systems would be distinguishable.

The carbon of the N-methyl group is expected to produce a signal in the upfield region of the spectrum, likely around 30-40 ppm.

Expected ¹³C NMR Data for 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea

| Carbon Type | Expected Chemical Shift (ppm) |

| C=O (Urea) | 150 - 160 |

| Aromatic C (Naphthalenyl & Phenyl) | 110 - 145 |

| N-CH₃ | 30 - 40 |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, especially within the complex aromatic regions, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to trace the connectivity within the phenyl and naphthalenyl ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the aromatic rings and for the methyl group.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the method of choice for obtaining a precise molecular weight. For 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea (C₁₈H₁₆N₂O), the expected monoisotopic mass is 276.1263 g/mol . HR-ESI-MS would be able to confirm this mass with high accuracy, typically to within a few parts per million (ppm), which provides strong evidence for the elemental composition of the molecule. The compound would likely be observed as the protonated molecule, [M+H]⁺, with an m/z of approximately 277.1336. nih.gov

Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. A characteristic fragmentation for N,N'-substituted ureas involves the cleavage of the C-N bonds adjacent to the carbonyl group, often leading to the formation of isocyanate fragments. nih.gov For this molecule, potential fragmentation pathways could involve the loss of methyl isocyanate or phenyl isocyanate, or cleavage to form ions corresponding to the naphthalenyl amine and N-methylaniline moieties.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea is expected to show several characteristic absorption bands:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the urea linkage. docbrown.inforesearchgate.net

C=O Stretching: A strong absorption band, characteristic of the urea carbonyl group, is expected in the range of 1630-1680 cm⁻¹. docbrown.inforesearchgate.net

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹ are indicative of the C-H bonds in the phenyl and naphthalenyl rings.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-N Stretching: Absorptions for the C-N bonds of the urea are expected in the 1200-1400 cm⁻¹ range. researchgate.net

Expected IR Absorption Bands for 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| C=O Stretch (Urea) | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1400 | Medium |

Complementary Spectroscopic Methods for In-depth Molecular Insights (e.g., EELS, Raman Spectroscopy)

As of the current body of scientific literature, detailed experimental data from Electron Energy Loss Spectroscopy (EELS) and Raman Spectroscopy specifically for the compound 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea have not been published. While these techniques are powerful tools for elucidating molecular structure and bonding, their application to this particular compound has not been documented in available research.

Raman spectroscopy provides insights into the vibrational modes of a molecule, which are sensitive to its specific chemical bonds and symmetry. Analysis of related compounds, such as naphthalene (B1677914) and substituted phenylureas, demonstrates the utility of Raman spectroscopy in identifying characteristic vibrational frequencies. For instance, studies on phenylurea derivatives detail the vibrational modes associated with the urea backbone and the phenyl rings. nih.govorientjchem.org Similarly, the Raman spectra of naphthalene and its derivatives are well-characterized, showing distinct peaks corresponding to the aromatic ring vibrations. researchgate.netchemicalbook.comresearchgate.net A hypothetical Raman analysis of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea would be expected to reveal a complex spectrum combining the characteristic modes of the naphthalene, phenyl, and urea functional groups.

Electron Energy Loss Spectroscopy (EELS) is a technique that probes the electronic structure of a material by analyzing the energy lost by electrons as they pass through a sample. wikipedia.orgepfl.ch It can provide information about elemental composition, chemical bonding, and dielectric properties. wikipedia.orgepfl.ch While no EELS data exists for 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, the technique is generally capable of providing high-resolution electronic information. aps.org

Without direct experimental research on 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, any discussion of specific spectral features, peak assignments, or data tables would be speculative. The generation of scientifically accurate and detailed findings, as per the requirements of this article, awaits future experimental investigation of this compound using these advanced spectroscopic methods.

Computational and Theoretical Investigations

Molecular Docking Studies for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities with Biological Macromolecules

This subsection would typically present the results from docking simulations of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea with specific protein targets. The analysis would include predicted binding energies (often in kcal/mol), which indicate the affinity of the compound for the target, and a description of the most stable binding poses within the protein's active site.

Characterization of Key Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Following the prediction of a binding mode, this section would analyze the specific intermolecular forces stabilizing the ligand-target complex. Researchers would identify and detail key interactions such as hydrogen bonds between the urea (B33335) moiety and protein residues, hydrophobic interactions involving the phenyl and naphthalenyl groups, and potential pi-stacking between the aromatic rings and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Identification of Potential Off-Targets and Selectivity Analysis

Computational screening against a panel of proteins, often through reverse docking, would be discussed here. This analysis helps to predict potential off-target interactions, which is crucial for assessing the selectivity of the compound and predicting potential side effects.

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory - DFT)

Quantum mechanical calculations provide a detailed understanding of the electronic structure and properties of a molecule. Density Functional Theory (DFT) is a widely used method for these investigations.

Geometry Optimization and Conformational Energy Landscapes

This section would describe the process of finding the most stable three-dimensional structure (the lowest energy conformation) of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea. The results would include optimized bond lengths, bond angles, and dihedral angles. An analysis of the conformational energy landscape would reveal other low-energy conformers and the energy barriers between them.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Here, the electronic characteristics of the molecule would be detailed. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability. A Molecular Electrostatic Potential (MEP) map would also be presented, illustrating the charge distribution across the molecule and highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are crucial for understanding intermolecular interactions.

Without specific studies on 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, any data presented would be hypothetical and not based on factual research, thereby failing to meet the requirements for a scientifically accurate article.

Reactivity Descriptors and Pharmacophore Mapping

Reactivity Descriptors

The most probable sites for electrophilic attack on this molecule would be the electron-rich naphthalene (B1677914) and phenyl rings, while the carbonyl oxygen of the urea group would be a primary site for nucleophilic interaction and hydrogen bonding.

Pharmacophore Mapping

Pharmacophore mapping identifies the essential spatial arrangement of molecular features necessary for biological activity. Based on the structure of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea and pharmacophore models developed for other phenylurea and naphthalene-containing compounds, a hypothetical pharmacophore model can be proposed. researchgate.netnih.gov This model would likely consist of several key features essential for receptor binding.

The ureido group (-NH-CO-N-) is a critical feature, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov The bulky and planar naphthalene and phenyl rings serve as significant hydrophobic and aromatic features, likely interacting with non-polar pockets in a biological target. researchgate.netnih.gov

Table 1: Hypothetical Pharmacophore Features of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea

| Feature Type | Structural Component | Probable Role in Binding |

|---|---|---|

| Hydrophobic/Aromatic | Naphthalene Ring | Interaction with hydrophobic pockets |

| Hydrophobic/Aromatic | Phenyl Ring | Interaction with hydrophobic pockets |

| Hydrogen Bond Acceptor | Urea Carbonyl Oxygen | Forms hydrogen bonds with receptor |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational effort to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov Such models are invaluable in drug discovery for predicting the activity of novel molecules and guiding synthetic efforts.

Development of Predictive Models for Biological Efficacy and Selectivity

Though no specific QSAR models for 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea derivatives were found, a general methodology for their development can be described based on studies of related compounds. researchgate.net

The process begins with a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC₅₀ values). For each compound, a set of molecular descriptors is calculated. The dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Statistical methods such as Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are employed to generate a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net The robustness and predictive ability of the resulting model are assessed using various statistical metrics, including the coefficient of determination (R²) and the cross-validation coefficient (Q²). A statistically sound model can then be used to predict the biological efficacy and selectivity of new, unsynthesized derivatives.

Identification of Physicochemical Descriptors Correlating with Activity

The selection of appropriate descriptors is critical for a successful QSAR model. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of analogs of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, descriptors would be chosen to account for variations in hydrophobicity, electronic character, and steric bulk. Studies on related phenylurea and aromatic compounds have identified several classes of descriptors that frequently correlate with biological activity. nih.govnih.gov

Table 2: Relevant Physicochemical Descriptors for QSAR Modeling

| Descriptor Category | Descriptor Example | Definition & Potential Relevance |

|---|---|---|

| Hydrophobic | Log P (Partition Coefficient) | Measures the hydrophobicity of the molecule. Changes in substituents on the aromatic rings would alter Log P, potentially affecting membrane permeability and binding to hydrophobic targets. nih.gov |

| Steric/Topological | Molar Refractivity (MR) | A measure of the molecule's volume and polarizability. It reflects the bulkiness of the compound, which is important for fitting into a receptor's binding site. nih.gov |

| Steric/Topological | Molecular Weight (MW) | The mass of the molecule. It is a simple descriptor of size that can influence diffusion and transport. nih.gov |

| Electronic | Dipole Moment | Quantifies the polarity of the molecule, which is crucial for electrostatic interactions with a biological target. |

| Electronic | HOMO/LUMO Energies | Quantum chemical descriptors related to the molecule's ability to participate in charge-transfer interactions. researchgate.net |

The presence of bulky groups like naphthalene and phenyl suggests that steric descriptors would be particularly important. Furthermore, modifications to these rings with electron-withdrawing or electron-donating groups would directly impact the electronic descriptors, likely influencing binding affinity.

Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition Profiles

While the broader class of 1,3-disubstituted ureas has been investigated for inhibitory activity against several enzyme families, no specific inhibition data for 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea has been published.

Inhibition of Quorum Sensing Enzymes (e.g., ComE, AgrA)

Research into quorum sensing (QS) inhibition has identified some complex diarylurea compounds as having a binding affinity for QS-related proteins like ComE. ajbls.com However, there is no available data to suggest that 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea has been screened for or exhibits inhibitory activity against ComE, AgrA, or other quorum sensing enzymes.

Modulatory Effects on Kinases (e.g., IRE1α, p38 MAP Kinase, Cyclin-Dependent Kinases, VEGFR)

Numerous diarylurea compounds are known to function as kinase inhibitors, with some showing activity against p38 MAP Kinase, Cyclin-Dependent Kinases, and VEGFR. This has made them a significant area of research in oncology and inflammation. However, the specific modulatory effects of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea on IRE1α, p38 MAP Kinase, Cyclin-Dependent Kinases, or VEGFR have not been reported in the scientific literature.

Inhibition of Glycosidases (e.g., α-Amylase, α-Glucosidase)

The inhibition of glycosidases is a key strategy in managing hyperglycemia. While various chemical scaffolds have been explored for this purpose, there is no published research indicating that 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea possesses inhibitory activity against α-amylase or α-glucosidase.

Inhibition of Epoxide Hydrolases

The 1,3-disubstituted urea (B33335) moiety is a known pharmacophore for inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain signaling. Many urea-based compounds have been synthesized and tested for sEH inhibition. Nevertheless, specific inhibitory data, such as IC₅₀ or Kᵢ values, for 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea against epoxide hydrolases are not available.

Activity Against Other Enzyme Families (e.g., Carbonic Anhydrase)

Urea derivatives have been investigated as potential inhibitors of other enzyme families, such as carbonic anhydrases. However, the activity profile of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea against these or any other enzyme families has not been documented.

Receptor Binding and Modulation

The diarylurea scaffold is present in molecules known to act as allosteric modulators of various receptors, including cannabinoid receptors. This activity is of interest for developing novel therapeutics. Despite this, no studies have been published that characterize the receptor binding profile or modulatory effects of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea on any receptor system.

Formyl Peptide Receptor (FPR) Agonism or Antagonism

The formyl peptide receptor (FPR) family, particularly FPR2 (also known as FPRL-1), is a group of G protein-coupled receptors integral to the innate immune response and the resolution of inflammation. nih.gov While direct evidence for 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea is scarce, the phenylurea moiety is a critical feature in many synthetic FPR2 agonists. nih.govnih.gov Research has demonstrated that aryl urea derivatives can act as modulators of the FPRL-1 receptor. google.comwipo.int

Studies have focused on identifying isosteres for the phenylurea group in known FPR2 agonists, highlighting the importance of this structural element for molecular recognition and activity. nih.gov The electronic effects of substituents on the aryl rings significantly impact the potency of these compounds. nih.gov For instance, the discovery of benzimidazole (B57391) and aminophenyloxadiazole-based FPR2 agonists with nanomolar activity underscores the potential for diverse urea-containing scaffolds to modulate this receptor family. nih.gov The promiscuous nature of the FPRL-1 receptor, which binds to a wide array of endogenous and exogenous ligands, suggests that synthetic molecules like aryl ureas can be tailored to achieve specific agonist or antagonist effects, influencing leukocyte trafficking and inflammatory responses. google.com

| Compound Class | Target Receptor | Observed Activity | Reference |

|---|---|---|---|

| Aryl Urea Derivatives | FPRL-1 (FPR2) | Modulators of receptor activity. | google.com |

| Heteroaryl Urea Isosteres | FPR2 | Agonists with low nanomolar activity. | nih.gov |

Cannabinoid Receptor (CB1, CB2) Allosteric Modulation and Antagonism

Cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system, regulating numerous physiological processes. wikipedia.org The diarylurea scaffold present in 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea is a known feature of allosteric modulators for the CB1 receptor. nih.gov Allosteric modulators bind to a site distinct from the primary (orthosteric) ligand binding site, offering a more nuanced approach to receptor modulation compared to traditional agonists or antagonists.

For example, diarylurea derivatives have been investigated for their ability to attenuate cocaine-seeking behavior through CB1 allosteric modulation. nih.gov In other studies, new templates for CB1 inverse agonists have been developed based on the 1-benzhydryl-3-phenylurea scaffold. These compounds were found to be selective CB1 ligands, demonstrating the versatility of the urea structure in targeting cannabinoid receptors. ucl.ac.be The replacement of a central phenyl ring with other aromatic systems, such as thiophene, in diarylurea modulators has been shown to yield compounds with improved or comparable potencies in functional assays. nih.gov

Estrogen Receptor (ERα) Binding Interactions

The estrogen receptor alpha (ERα) is a critical mediator of estrogen signaling and a primary target in the treatment of hormone-dependent cancers. mdpi.com The naphthalene (B1677914) moiety of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea is a key structural feature in certain estrogen receptor ligands. Research has shown that compounds based on a 3-alkyl naphthalene scaffold can be high-affinity ligands for both ERα and ERβ, with binding affinities in the low nanomolar to micromolar range. nih.gov

Molecular modeling studies have indicated that compounds with multiple phenyl rings can dock effectively into the antagonist pocket of human ERα. nih.gov The binding is stabilized by hydrogen bonds and hydrophobic interactions between the ligand and the receptor's active site. nih.gov This suggests that the combination of a phenyl and a naphthalene ring, as seen in 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, could facilitate interactions with the ligand-binding domain of ERα, potentially leading to agonistic or antagonistic activity.

Mu-Opioid Receptor (µOR) Agonism and Biased Signaling

The mu-opioid receptor (µOR) is the primary target for opioid analgesics like morphine. wikipedia.org A key area of modern opioid research is the development of "biased agonists," which preferentially activate G protein signaling pathways (associated with analgesia) over β-arrestin recruitment pathways (linked to side effects like respiratory depression and tolerance). nih.gov

A compelling study on analogues of the biased µOR agonist PZM21 provides strong evidence for the potential role of the 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea structure in this context. nih.gov In that research, the hydroxyphenyl group of PZM21 was replaced with a larger naphthyl group while retaining the essential urea moiety. The resulting compounds, such as compound 6a in the study, demonstrated significant analgesic effects in mouse models without inducing β-arrestin recruitment at low-nanomolar concentrations. nih.gov This indicates that the substitution of a phenolic hydroxyl group with a naphthyl group can preserve µOR agonist activity while reducing the recruitment of β-arrestin, a hallmark of biased signaling. nih.gov Molecular docking studies further suggested that these compounds interact with key amino acid residues, such as D147, in the receptor's binding pocket. nih.govnih.gov

| Compound Class | Target Receptor | Observed Activity | Key Finding | Reference |

|---|---|---|---|---|

| PZM21 Analogues (Naphthyl-Urea) | µOR | Biased Agonism | Analgesic effects without β-arrestin recruitment at low-nanomolar concentrations. | nih.gov |

Anti-proliferative and Anticancer Mechanisms

The diarylurea scaffold is a prominent feature in several approved and investigational anticancer drugs, where it often functions as a kinase inhibitor.

Inhibition of Protein-Protein Interactions (e.g., FGF1/FGFRD2 Axis)

The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis, and its aberrant activation is a driver in various cancers. nih.gov The aryl urea structure is a key pharmacophore in the design of FGFR inhibitors. nih.govgoogle.com

Specifically, arylurea derivatives have been designed and synthesized as novel type II irreversible covalent inhibitors of FGFR4, a key target in hepatocellular carcinoma. nih.gov One representative compound from this class, 6v, exhibited an IC₅₀ value of 74 nM against FGFR4 and significantly inhibited the phosphorylation of FGFR4 and its downstream signaling proteins AKT and ERK. nih.gov Furthermore, patents describe heteroaryl aryl urea compounds that show potent inhibition of multiple FGFR family members, including FGFR1, FGFR2, FGFR3, and FGFR4. google.com This body of research indicates that the 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea framework is well-suited for targeting the ATP-binding pocket of FGFRs, thereby inhibiting the protein-protein interactions that initiate downstream signaling cascades.

Induction of Programmed Cell Death (Apoptosis) Pathways

Inducing apoptosis in cancer cells is a primary goal of chemotherapy. Compounds structurally related to 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea have demonstrated potent pro-apoptotic activity. For instance, a series of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines were identified as powerful inducers of apoptosis. nih.gov One of the most potent analogues arrested cancer cells in the G2/M phase of the cell cycle before inducing apoptosis and also inhibited tubulin polymerization. nih.gov

Similarly, novel pyrazinyl–aryl urea derivatives have been shown to induce both apoptotic and necroptotic cell death in bladder cancer cells. nih.gov At lower concentrations, these compounds triggered caspase-dependent apoptosis, while at higher concentrations, they initiated necroptosis via the RIPK1/RIPK3/MLKL signaling pathway. nih.gov The diarylurea scaffold itself is recognized as a promising base for potential antiproliferative agents, with various substitutions on the phenyl rings influencing the potency and selectivity against different cancer cell lines. researchgate.net

Cell Cycle Arrest and Modulation

The induction of cell cycle arrest is a primary mechanism for many anticancer agents. For compounds structurally related to 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, this is often linked to the disruption of microtubule dynamics. When the formation of the mitotic spindle is compromised, cells are unable to pass the spindle assembly checkpoint, preventing the completion of the M phase and leading to arrest, typically at the G2/M phase. mdpi.comnih.gov

For instance, studies on various molecular hybrids have demonstrated that targeting tubulin leads directly to cell cycle arrest at the G2/M phase. mdpi.com One potent inhibitor of tubulin assembly, OAT-449, induced G2/M arrest in HeLa and HT-29 cells within 24 hours of treatment. mdpi.com Similarly, a different series of compounds was found to increase the percentage of cells in the G2/M phase from 24% in control cells to over 70% following treatment. nih.gov Another naphthalene derivative, a naphthalene diimide compound, was shown to cause S-phase arrest in gastric cancer cells through a different mechanism involving DNA damage. nih.gov This highlights that the naphthalene scaffold is versatile and can be part of molecules that halt cell proliferation at different checkpoints.

Interference with Cellular Processes (e.g., Tubulin Polymerization)

The cytoskeleton, particularly the microtubule network formed by the polymerization of α- and β-tubulin heterodimers, is a critical target in cancer therapy. nih.gov Interference with the dynamic process of tubulin polymerization and depolymerization can trigger cell cycle arrest and subsequent cell death. mdpi.com

Antibacterial Activities and Underlying Molecular Mechanisms

Urea derivatives featuring a naphthalene scaffold have demonstrated significant potential as antibacterial agents. nih.govacgpubs.org Research into a series of novel N,N′-dialkyl urea derivatives, including tetrahydronaphthalen-1-yl-phenethyl ureas, revealed robust activity against both Gram-positive and Gram-negative bacteria. nih.gov All tested derivatives in this class showed promising results, with Minimum Inhibitory Concentration (MIC) values ranging from 0.97 to 15.82 µM. nih.gov

Another study focused on urea and thiourea (B124793) derivatives of naphthalene-1,5-diamine, which displayed significant antibacterial activity against a panel of bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella aerogenes. acgpubs.org Molecular docking studies from this research suggested that the mechanism of action for these compounds may involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. acgpubs.org The presence of electron-withdrawing groups, such as fluoro substitutions on the aromatic ring, appeared to enhance the antimicrobial activity. acgpubs.org

| Compound Class | Bacterial Strain | Activity (MIC in µM) | Reference |

|---|---|---|---|

| Tetrahydronaphthalen-1-yl-phenethyl ureas | Acinetobacter baumannii (Gram-) | 0.97 - 7.91 | nih.gov |

| Pseudomonas aeruginosa (Gram-) | 1.95 - 15.82 | nih.gov | |

| Enterococcus faecalis (Gram+) | 0.97 - 15.82 | nih.gov | |

| Staphylococcus aureus MRSA (Gram+) | 0.97 - 7.91 | nih.gov | |

| Naphthalene-1,5-diamine urea derivatives | Gram-positive bacteria (e.g., S. aureus) | Significant Activity | acgpubs.org |

| Gram-negative bacteria (e.g., P. aeruginosa) | Significant Activity | acgpubs.org |

Anti-Inflammatory Effects and Associated Signaling Pathways

The naphthalene moiety is a core structural feature of several well-known nonsteroidal anti-inflammatory drugs (NSAIDs), such as naproxen (B1676952) and nabumetone. japsonline.comekb.eg This suggests that compounds incorporating this scaffold, such as 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, have the potential for anti-inflammatory activity. Many naphthalene derivatives exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. rsc.orgekb.eg

A study on novel naphthalene-heterocycle hybrids identified compounds with potent anti-inflammatory activities by assessing their ability to inhibit COX-1 and COX-2 enzymes. rsc.org The selectivity of these compounds for COX-2 over COX-1 is a critical parameter, as selective COX-2 inhibition is associated with a more favorable gastrointestinal safety profile. For instance, one naphthalene–nicotinonitrile derivative showed a high selectivity index, indicating a preference for inhibiting COX-2. rsc.org Other studies have also confirmed the anti-inflammatory properties of various naphthalene derivatives in vivo using models such as the carrageenan-induced rat paw edema test. nih.govscilit.com

| Compound Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Naphthalene-nicotinonitrile hybrid (3c) | 15.24 | 0.43 | 35.44 | rsc.org |

| Naphthalene-nicotinonitrile hybrid (3h) | 13.11 | 0.52 | 25.21 | rsc.org |

| Naphthalene-nicotinonitrile hybrid (3d) | 14.23 | 0.64 | 22.23 | rsc.org |

| Celecoxib (Reference Drug) | 12.84 | 0.51 | 25.17 | rsc.org |

Structure Activity Relationships Sar and Pharmacophore Development

Impact of N-Substitution Patterns on Potency and Selectivity

The urea (B33335) functional group is a cornerstone of the molecule's structure, and the substitution pattern on its two nitrogen atoms (N1 and N3) profoundly influences both its biological activity and its physicochemical properties.

The presence and nature of substituents on the urea nitrogens are critical for molecular recognition and activity. For many diaryl urea derivatives, a free N-H group is essential for forming a key hydrogen bond with the biological target, and its replacement can lead to a significant drop in potency. nih.gov In the case of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, the N1 atom is substituted with a methyl group while the N3 atom attached to the naphthyl ring remains unsubstituted.

Research on analogous structures indicates that while one N-H group is often required, the other can tolerate small alkyl substitutions. nih.gov The incorporation of a methyl group on one of the urea nitrogens, as seen in 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, serves a dual purpose. Firstly, it can modulate the electronic and conformational properties of the urea core. Secondly, it disrupts the planarity and symmetry of the molecule. nih.gov This disruption can be advantageous for improving drug-like properties by reducing the potential for strong intermolecular hydrogen bonding in the solid state, which can decrease crystal lattice energy and improve solubility. nih.gov The substitution of the N1-phenyl-side nitrogen with a methyl group is a common strategy to fine-tune a compound's activity and pharmacokinetic profile. nih.gov

The substitution pattern on the urea nitrogens directly governs the molecule's preferred three-dimensional shape. Due to the partial double-bond character of the C-N bonds, the urea moiety has a restricted rotation, leading to distinct conformational possibilities. nih.gov

Unsubstituted or symmetrically N,N'-diaryl substituted ureas typically adopt a trans,trans conformation, where both aryl groups are positioned on opposite sides of the carbonyl oxygen. nih.gov However, the introduction of a methyl group on one or both nitrogen atoms causes a significant conformational shift. nih.gov Specifically, N,N'-diaryl N,N'-dimethyl ureas, and unsymmetrical versions like 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, preferentially adopt a cis conformation with respect to the two aryl rings. nih.govresearchgate.netnih.gov In this arrangement, the phenyl and naphthyl rings are held on the same side of the urea carbonyl group, bringing them into close spatial proximity. researchgate.netbris.ac.uk This conformational preference is crucial as it pre-organizes the molecule into a specific shape that may be required for optimal binding to its target. bris.ac.uk

| Substitution Pattern | Example Structure | Preferred Conformation | Reference |

|---|---|---|---|

| N,N'-Diaryl (unsubstituted) | Ar-NH-CO-NH-Ar' | trans,trans | nih.gov |

| N-Methyl-N,N'-Diaryl | Ar-N(CH₃)-CO-NH-Ar' | cis (Aryl groups) | nih.gov |

| N,N'-Dimethyl-N,N'-Diaryl | Ar-N(CH₃)-CO-N(CH₃)-Ar' | cis (Aryl groups) | researchgate.netnih.gov |

Substituent Effects on the Phenyl and Naphthyl Moieties

Modifications to the peripheral phenyl and naphthyl rings provide a means to explore the binding pocket of the target and optimize interactions, thereby influencing potency and selectivity.

The electronic nature of substituents on the aromatic rings can significantly impact binding affinity. This is often due to the modulation of the urea N-H acidity or direct electronic interactions with the target. The effect of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) is highly dependent on the specific biological target. nih.govnih.gov

In some classes of urea inhibitors, compounds with EDGs on the phenyl ring exhibit better activity. nih.gov Conversely, for other targets, EWGs at the para-position of the phenyl ring have been shown to be beneficial. nih.gov The rationale is that EWGs can increase the hydrogen bond donating capacity of the adjacent urea N-H group, strengthening its interaction with hydrogen bond acceptors in the active site. nih.gov The electronic properties of substituents on the naphthalene (B1677914) ring also play a role, though the larger surface area of this moiety often means that steric and hydrophobic interactions are equally or more important. canterbury.ac.nz

| Substituent Type | Position | Example Group | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Electron-Donating | para | -OCH₃, -CH₃ | Increased activity in some systems | nih.gov |

| Electron-Withdrawing | para | -Cl, -Br, -NO₂ | Increased activity in other systems | nih.gov |

| Electron-Withdrawing | ortho, meta | -F, -Cl | Loss of activity | nih.gov |

The size, shape, and position of substituents on the aryl rings are critical determinants of activity. Steric hindrance can prevent the molecule from adopting the necessary conformation for binding. Generally, there is a strong preference for substitution at the para-position of the phenyl ring, while ortho- and meta-substitutions often lead to a decrease or loss of activity. nih.govresearchgate.net

Bulky substituents, such as an isopropyl group, can lead to a loss of activity due to a steric clash with the target protein. nih.gov However, smaller lipophilic groups like methyl or chloro are often well-tolerated and can enhance activity by making favorable hydrophobic or van der Waals contacts within the binding pocket. mdpi.comnih.gov Studies on naphthalene derivatives confirm that steric effects can significantly influence molecular properties and interactions. canterbury.ac.nz An optimal level of lipophilicity is generally required; while increased lipophilicity can improve membrane permeability and target engagement, excessive lipophilicity can lead to poor solubility and non-specific binding. mdpi.com

Elucidation of Conformational Flexibility and Preferred Binding Orientations within Target Sites

The carbonyl oxygen of the urea acts as a potent hydrogen bond acceptor, while the N3-H group serves as a hydrogen bond donor. nih.gov X-ray crystal structures of various urea-based inhibitors bound to their targets (such as kinases or proteases) reveal that these hydrogen bonds are often critical for anchoring the molecule in the active site. nih.govresearchgate.net For instance, the urea NH often interacts with the side chain carboxylate of an aspartate or glutamate (B1630785) residue, while the carbonyl oxygen may interact with a backbone amide N-H. nih.gov

The phenyl and naphthyl moieties typically extend into adjacent hydrophobic pockets. nih.govresearchgate.net The N1-methyl group, by enforcing a cis-like conformation of the aryl rings, dictates their relative orientation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. The conformational flexibility of the molecule allows for some degree of induced fit, but the foundational shape is set by the N-substitution pattern. researchgate.net A pharmacophore model for this class of compounds would therefore likely include a hydrogen bond donor (N3-H), a hydrogen bond acceptor (C=O), and two distinct hydrophobic/aromatic features (the phenyl and naphthyl rings) arranged in a specific 3D geometry dictated by the cis conformation of the urea core. researchgate.net

Derivation of Key Pharmacophoric Features for Optimized Biological Activity

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a specific biological activity. The derivation of a pharmacophore model for 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea and its analogs involves a meticulous analysis of their structure-activity relationships. While specific SAR studies on 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally related N,N'-disubstituted and trisubstituted urea derivatives.

Based on the analysis of analogous compounds, a putative pharmacophore model for 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea can be proposed, highlighting several key features crucial for its biological activity. These features include:

Hydrogen Bond Donor and Acceptor: The central urea moiety is a critical pharmacophoric element. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are often vital for anchoring the ligand within the binding site of a biological target.

Hydrophobic/Aromatic Regions: The phenyl and naphthalenyl rings provide significant hydrophobic and aromatic character to the molecule. These bulky, lipophilic groups are likely to engage in van der Waals and π-π stacking interactions with hydrophobic pockets within the target protein. The size, shape, and electronic properties of these aromatic systems are key determinants of binding affinity and selectivity.

Methyl Group: The N-methyl group on the phenyl-substituted nitrogen atom can influence the molecule's conformation and metabolic stability. It may also contribute to hydrophobic interactions within the binding pocket.

The spatial arrangement of these features is critical. The distance and orientation between the hydrogen bonding urea core and the hydrophobic aromatic rings are defining characteristics of the pharmacophore.

Detailed Research Findings from Analogous Compounds:

Studies on various N-aryl-N'-aryl urea derivatives as inhibitors of different enzymes, such as kinases, have provided valuable insights that can be extrapolated to understand the pharmacophoric requirements of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea. For instance, research on trisubstituted phenyl urea derivatives as neuropeptide Y5 (NPY5) receptor antagonists has demonstrated the importance of the substitution pattern on the aromatic rings for potency.

In one such study on a series of trisubstituted phenyl ureas, modifications to the aromatic rings and the substituents on the urea nitrogens led to significant changes in receptor affinity. This underscores the importance of the hydrophobic and aromatic features in the pharmacophore.

To illustrate the impact of structural modifications on biological activity, a representative data table from a study on analogous urea-based kinase inhibitors is presented below. This data highlights how changes in the aromatic substituents influence inhibitory potency.

Table 1: Structure-Activity Relationship of Phenyl Urea Analogs as Kinase Inhibitors

| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on N'-Aryl Ring) | Kinase Inhibitory Activity (IC₅₀, nM) |

| 1a | H | 4-Chloro | 150 |

| 1b | 4-Fluoro | 4-Chloro | 120 |

| 1c | 4-Methyl | 4-Chloro | 250 |

| 1d | H | 4-Methoxy | 300 |

| 1e | H | 3,4-Dichloro | 80 |

This table is a representative example based on data from analogous compounds and does not represent data for 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea itself.

The data in the table suggests that electron-withdrawing groups, such as chloro and fluoro, on the aromatic rings can enhance inhibitory activity, while electron-donating groups like methyl and methoxy (B1213986) may be less favorable. The disubstituted pattern in compound 1e shows a further increase in potency, indicating that the spatial extent and electronic nature of the hydrophobic regions are critical for optimal interaction with the target.

Preclinical Research and Emerging Therapeutic Potential

In Vitro Efficacy and Target Engagement Studies

In vitro studies are fundamental in preclinical research to determine the biological activity of a compound at a cellular and molecular level. For compounds like 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, these studies would typically involve cell-based assays to observe functional responses and biochemical assays to identify specific molecular targets.

Cell-Based Assays for Functional Biological Responses

Cell-based assays are crucial for evaluating the effect of a compound on whole, living cells. For the broader class of diarylurea derivatives, these assays have often centered on assessing their antiproliferative activity against various cancer cell lines. nih.govmdpi.comresearchgate.netnih.govmsa.edu.eg For instance, numerous studies have reported the efficacy of novel 1-aryl-3-phenylurea derivatives in inhibiting the growth of cancer cell lines such as A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). nih.govnih.gov

One study on a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives demonstrated significant antiproliferative activity across a panel of 60 human cancer cell lines. mdpi.comresearchgate.netnih.govmsa.edu.eg Certain derivatives within this class showed potent activity, with some compounds eliciting lethal effects on specific melanoma, renal cancer, and breast cancer cell lines. mdpi.comresearchgate.netnih.govmsa.edu.eg The functional biological response observed in these studies often includes the induction of apoptosis (programmed cell death) and cell cycle arrest, which are key mechanisms for controlling cancer cell proliferation. nih.gov

Table 1: Representative Antiproliferative Activity of Structurally Related Diarylurea Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives | A549, HCT-116, PC-3 | Antiproliferative, Apoptosis induction, G1 cell cycle arrest | nih.gov |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | NCI-60 Panel | Broad-spectrum antiproliferative activity | mdpi.comresearchgate.netnih.govmsa.edu.eg |

| 1,2,3-Triazole-Cored Structures with Aryl Urea (B33335) | HepG2 | Selective cytotoxicity, Apoptosis induction | mdpi.com |

| Diarylureas | MCF-7 (Breast Cancer) | Inhibition of IGF-I-stimulated growth, Apoptosis induction | researchgate.net |

This table is illustrative and based on data for structurally related compounds, not 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea itself.

Biochemical Enzyme and Receptor Binding Assays

Biochemical assays are employed to pinpoint the specific molecular targets with which a compound interacts. The diarylurea scaffold is a well-established pharmacophore known to interact with various enzymes and receptors, primarily kinases. nih.govnih.govresearchgate.net The urea linkage is particularly adept at forming hydrogen bonds with the hinge region of kinase active sites, a common mechanism of action for many kinase inhibitors. nih.gov

For example, the multi-kinase inhibitor Sorafenib, a diarylurea derivative, is known to target Raf kinases and vascular endothelial growth factor receptors (VEGFRs). nih.govresearchgate.nettandfonline.com Molecular docking studies on other novel 1-aryl-3-phenylurea derivatives have suggested potential binding to the BRAF kinase, a key player in the MAPK signaling pathway that is often dysregulated in cancer. nih.gov Similarly, other substituted N,N′-diarylureas have been identified as inhibitors of p38α mitogen-activated protein kinase. nih.gov

The unique ability of the diarylurea motif to act as both a hydrogen bond donor and acceptor facilitates its binding to a variety of biological targets. nih.gov In the context of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea, the naphthalene (B1677914) ring could further influence target binding through hydrophobic and π-stacking interactions within the target's binding pocket. While specific enzyme or receptor binding data for this compound is not available, its structural features suggest that it could potentially inhibit protein kinases or other enzymes that play a role in disease pathogenesis.

In Vitro Metabolism and Stability Investigations

Understanding the metabolic fate of a compound is a critical aspect of preclinical research. In vitro metabolism studies, typically using liver microsomes, help predict how a compound will be processed in the body, its stability, and the potential formation of metabolites.

Hepatic Microsomal Stability and Identification of Key Metabolites

Hepatic microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many xenobiotics. The stability of a compound in the presence of liver microsomes is a key indicator of its likely metabolic clearance in vivo.

While no specific microsomal stability data for 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea has been published, studies on related structures provide insights into its potential metabolic pathways. The metabolism of phenylurea herbicides, which share the core urea structure, often involves N-dealkylation. nih.gov For N,N-dimethyl-substituted phenylureas, metabolism is frequently initiated by mono-N-demethylation. researchgate.net Fungal metabolism of these compounds has also shown successive N-dealkylation and hydroxylation. nih.gov

The N-methyl group on 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea would be a likely site for initial oxidative metabolism by CYP enzymes, leading to N-demethylation. nih.gov The phenyl and naphthalene rings are also susceptible to hydroxylation. The resulting hydroxylated metabolites could then undergo further phase II conjugation reactions. The stability of the compound in hepatic microsomes would depend on the rate of these metabolic reactions.

In Vivo Proof-of-Concept Studies in Animal Models (excluding human clinical data)

In vivo studies in animal models are essential to translate in vitro findings into a physiological context and to evaluate the preliminary efficacy and pharmacokinetic properties of a compound.

Evaluation in Established Disease Models (e.g., Cancer Xenografts, Inflammatory Models)

Given the antiproliferative activity observed for many diarylurea derivatives in vitro, a logical next step for a compound like 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea would be its evaluation in cancer xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, and the ability of the test compound to inhibit tumor growth is assessed. For example, a diarylurea compound, PQ401, was shown to reduce the growth rate of MCNeuA cells implanted in mice. researchgate.net

The naphthalene component of the molecule also has a known toxicological profile, with studies indicating that it can induce respiratory tract toxicity in rodents. nih.govresearchgate.net This toxicity is dependent on metabolic activation. researchgate.net While these studies focus on toxicity rather than efficacy, they provide valuable in vivo data on the disposition and metabolic activation of naphthalene-containing compounds. One study investigated the in vivo effect of naphthalene in snails, observing changes in glutathione (B108866) S-transferase (GST) activity, an enzyme involved in detoxification. nih.gov

Although no specific in vivo proof-of-concept studies for 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea in disease models are publicly documented, the efficacy of related compounds in animal models of cancer supports the potential for this compound to exhibit antitumor activity in vivo. researchgate.net Future studies would be necessary to establish its efficacy and pharmacokinetic profile in relevant animal models.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the use of the chemical compound 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea as a molecular probe or as a tool for pathway elucidation in the field of chemical biology.

Extensive searches for research detailing the application of this particular compound for such purposes did not yield any relevant studies, data, or publications. Consequently, information regarding its use in probing biological pathways, identifying molecular targets, or other related applications in chemical biology is not available.

Therefore, the requested article section focusing on "" and specifically on "Applications in Chemical Biology as Molecular Probes and Tools for Pathway Elucidation" for 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea cannot be generated due to the absence of pertinent research findings in the public domain.

Future Research Directions and Perspectives

Design and Synthesis of Next-Generation Analogues with Enhanced Potency, Selectivity, and Desirable ADME Properties

A primary focus of future research will be the rational design and synthesis of new analogues of 1-methyl-3-(naphthalen-1-yl)-1-phenylurea. The goal is to systematically modify the core structure to enhance biological activity, improve selectivity for specific targets, and optimize pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).

Key synthetic strategies may involve:

Modification of the Naphthalene (B1677914) Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) on the naphthalene moiety can significantly influence the compound's electronic and steric properties, potentially leading to improved target binding and cellular activity. nih.gov

Substitution on the Phenyl Ring: Similar to the naphthalene ring, modification of the phenyl group offers another avenue for optimizing activity. The addition of electron-withdrawing or electron-donating groups can alter the molecule's interaction with biological targets.

Alteration of the Urea (B33335) Linker: The urea functional group is crucial for forming hydrogen bonds with target proteins. Subtle modifications, such as N-alkylation or incorporation into a heterocyclic system, could refine these interactions and improve metabolic stability.

The systematic synthesis of a library of these analogues will allow for comprehensive structure-activity relationship (SAR) studies. These studies are essential for identifying the key structural features responsible for the desired biological effects and for guiding the design of more potent and selective compounds. nih.gov

| Parameter | Description | Goal of Modification |

| Potency | The concentration of a compound required to produce a specific biological effect. | To achieve the desired therapeutic effect at lower concentrations, minimizing potential off-target effects. |

| Selectivity | The ability of a compound to interact with a specific target over other related targets. | To reduce side effects by ensuring the compound primarily affects the intended biological pathway. |

| ADME Properties | The pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion. | To ensure the compound can reach its target in the body, remain active for a sufficient duration, and be cleared without producing toxic metabolites. pensoft.net |

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

While the biological activity of 1-methyl-3-(naphthalen-1-yl)-1-phenylurea may not be fully elucidated, its structural similarity to other diaryl urea compounds suggests potential for a wide range of therapeutic applications. Many diaryl urea derivatives have shown promise as inhibitors of various enzymes and receptors, particularly in the field of oncology. nih.gov

Future research should aim to identify and validate the specific biological targets of this compound and its analogues. High-throughput screening against diverse panels of kinases, phosphatases, and other enzymes could reveal novel targets. researchgate.net Once a primary target is identified, further studies will be necessary to understand the mechanism of action at a molecular level.

Potential therapeutic areas to explore include:

Oncology: Many urea-based compounds are known to inhibit protein kinases involved in cancer cell proliferation and survival. nih.govresearchgate.net

Inflammatory Diseases: Certain urea derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of signaling pathways involved in the inflammatory response. mdpi.com

Infectious Diseases: The naphthalene moiety is a common feature in various antimicrobial agents, suggesting that analogues of this compound could be investigated for activity against bacterial, fungal, or parasitic infections. nih.govmdpi.com

Integration of Advanced Computational Modeling for Mechanism-Based Drug Design

Computational modeling and simulation have become indispensable tools in modern drug discovery. nih.gov For 1-methyl-3-(naphthalen-1-yl)-1-phenylurea, these techniques can provide valuable insights into its structure, properties, and interactions with biological macromolecules.

Molecular Docking: This technique can be used to predict the binding orientation of the compound within the active site of a potential target protein. This information can guide the design of new analogues with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its target over time, revealing key interactions that contribute to binding and activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.

By integrating these computational approaches with experimental studies, researchers can adopt a more rational and efficient approach to drug design, reducing the time and cost associated with the discovery of new therapeutic agents.

Development of Advanced Chemical Biology Tools for Target Validation and In Situ Studies

To fully understand the biological role of 1-methyl-3-(naphthalen-1-yl)-1-phenylurea and its analogues, the development of specialized chemical biology tools will be crucial. These tools can help to identify and validate the biological targets of these compounds and to study their effects in a cellular or even whole-organism context. rsc.org

Examples of such tools include:

Affinity-Based Probes: By attaching a reactive group or a reporter tag (such as a fluorophore or a biotin (B1667282) molecule) to the core structure of the compound, researchers can create probes that can be used to covalently label and identify its binding partners in a complex biological sample.

Photoaffinity Labeling: This technique involves incorporating a photo-reactive group into the compound. Upon exposure to UV light, the probe will form a covalent bond with its target, allowing for its identification.

Fluorescent Analogues: Synthesizing fluorescent versions of the compound can enable researchers to visualize its subcellular localization and track its movement within living cells using advanced microscopy techniques.

The development and application of these chemical biology tools will be instrumental in elucidating the mechanism of action of 1-methyl-3-(naphthalen-1-yl)-1-phenylurea and in validating its potential as a therapeutic agent. nih.gov

Q & A

Basic Research Question

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and urea NH groups (δ 5.0–6.5 ppm). C NMR confirms carbonyl resonance (C=O at ~155 ppm) .

- IR Spectroscopy : Stretching vibrations at ~1650–1700 cm (urea C=O) and ~3300 cm (N-H) are diagnostic .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve hydrogen-bonding networks and torsional angles in crystal lattices. Challenges include obtaining high-quality crystals due to flexible urea moieties; slow evaporation from DMSO/ethanol mixtures improves crystal growth .

How can researchers resolve contradictions in toxicological data for naphthalene-containing ureas across experimental models?

Advanced Research Question

Discrepancies may stem from species-specific metabolism or exposure routes. A systematic approach includes: